![molecular formula C9H14O4 B14317073 2,2-Dimethyl-3-[(2-methylacryloyl)oxy]propanoic acid CAS No. 113824-77-4](/img/structure/B14317073.png)
2,2-Dimethyl-3-[(2-methylacryloyl)oxy]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethyl-3-[(2-methylacryloyl)oxy]propanoic acid is an organic compound with a complex structure that includes both carboxylic acid and ester functional groups. It is known for its applications in various fields, including polymer chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-[(2-methylacryloyl)oxy]propanoic acid typically involves the esterification of 2,2-dimethylpropanoic acid with 2-methylacryloyl chloride. The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a temperature range of 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar esterification processes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield.
化学反応の分析
Types of Reactions
2,2-Dimethyl-3-[(2-methylacryloyl)oxy]propanoic acid undergoes various chemical reactions, including:
Esterification: Formation of esters with alcohols.
Hydrolysis: Breaking down into its constituent acids and alcohols in the presence of water and acid or base.
Polymerization: The double bond in the 2-methylacryloyl group can undergo free radical polymerization to form polymers.
Common Reagents and Conditions
Esterification: Alcohols and acid catalysts.
Hydrolysis: Water, acids (e.g., HCl), or bases (e.g., NaOH).
Polymerization: Initiators like benzoyl peroxide or AIBN (azobisisobutyronitrile).
Major Products
Esterification: Various esters depending on the alcohol used.
Hydrolysis: 2,2-Dimethylpropanoic acid and 2-methylacrylic acid.
Polymerization: Polymers with repeating units derived from the 2-methylacryloyl group.
科学的研究の応用
2,2-Dimethyl-3-[(2-methylacryloyl)oxy]propanoic acid is used in several scientific research applications:
Polymer Chemistry: As a monomer for the synthesis of specialty polymers with unique properties.
Materials Science: In the development of advanced materials with specific mechanical and chemical properties.
Biomedical Applications: In drug delivery systems and as a component in biocompatible materials.
作用機序
The mechanism of action of 2,2-Dimethyl-3-[(2-methylacryloyl)oxy]propanoic acid in polymerization involves the initiation of free radicals that propagate the polymer chain. The ester and carboxylic acid groups can interact with various molecular targets, influencing the properties of the resulting polymers.
類似化合物との比較
Similar Compounds
2-Methylacrylic acid: Shares the 2-methylacryloyl group but lacks the ester and additional carboxylic acid groups.
2,2-Dimethylpropanoic acid: Lacks the 2-methylacryloyl group but shares the 2,2-dimethylpropanoic acid structure.
Uniqueness
2,2-Dimethyl-3-[(2-methylacryloyl)oxy]propanoic acid is unique due to its combination of ester and carboxylic acid functional groups, allowing it to participate in a wide range of chemical reactions and applications, particularly in polymer chemistry and materials science.
特性
CAS番号 |
113824-77-4 |
|---|---|
分子式 |
C9H14O4 |
分子量 |
186.20 g/mol |
IUPAC名 |
2,2-dimethyl-3-(2-methylprop-2-enoyloxy)propanoic acid |
InChI |
InChI=1S/C9H14O4/c1-6(2)7(10)13-5-9(3,4)8(11)12/h1,5H2,2-4H3,(H,11,12) |
InChIキー |
RJLRFKIUTAGTSE-UHFFFAOYSA-N |
正規SMILES |
CC(=C)C(=O)OCC(C)(C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


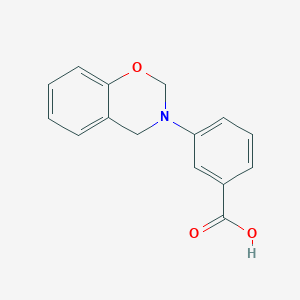
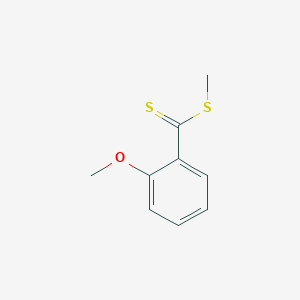
![3-[(3-Methylbutyl)amino]butan-2-ol](/img/structure/B14317001.png)
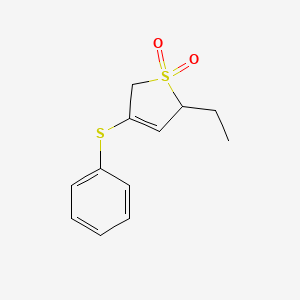
![4,4'-[1-([1,1'-Biphenyl]-4-yl)ethane-1,1-diyl]diphenol](/img/structure/B14317013.png)
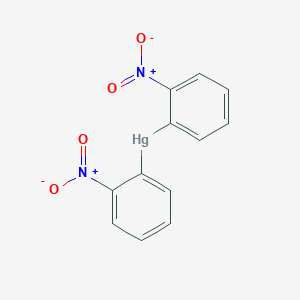
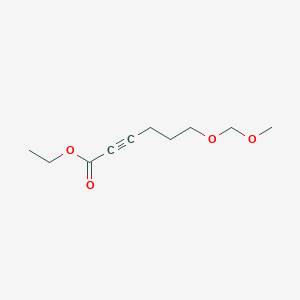


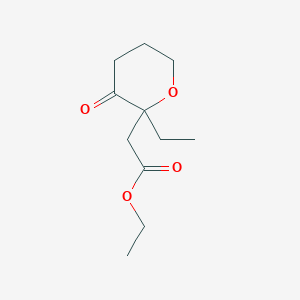
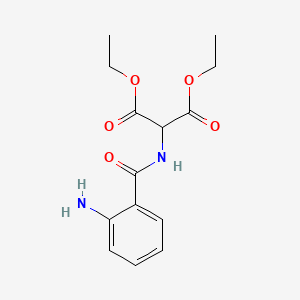
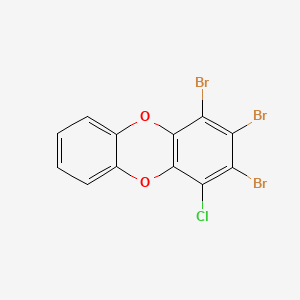

![Benzene, [3-(2-propynyloxy)-1-propenyl]-](/img/structure/B14317067.png)
